molecular formula C11H15NO B13074124 5-propoxy-2,3-dihydro-1H-indole

5-propoxy-2,3-dihydro-1H-indole

Cat. No.: B13074124
M. Wt: 177.24 g/mol
InChI Key: IJGKBMYZWJECDD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For this compound, the starting materials would include a propoxy-substituted ketone and a suitable phenylhydrazine derivative. The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole product .

Chemical Reactions Analysis

5-propoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydroindole to an indole by removing hydrogen atoms. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the indole ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 5-propoxy-2,3-dihydro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with specific receptors or enzymes, modulating their activity. For example, indole-3-acetic acid acts as a plant hormone by binding to auxin receptors, regulating plant growth and development . In medicinal chemistry, indole derivatives can inhibit enzymes or receptors involved in disease pathways, providing therapeutic effects .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-propoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-4,8,12H,2,5-7H2,1H3

InChI Key

IJGKBMYZWJECDD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)NCC2

Origin of Product

United States

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